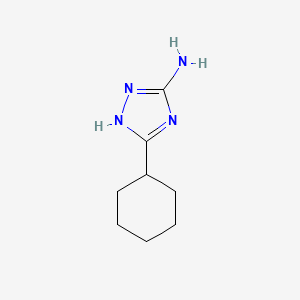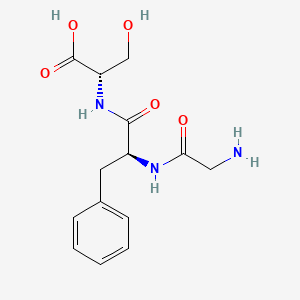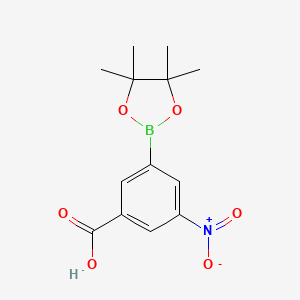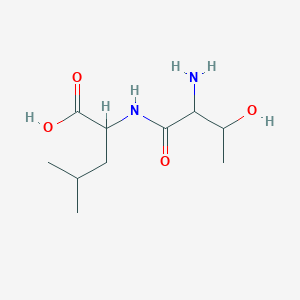
H-Thr-Leu-OH
Descripción general
Descripción
Thr-Leu is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is technically part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Synthesis Analysis
The synthesis of Thr-Leu involves several biochemical processes. For instance, the industrial production of L-threonine (Thr) is based on direct fermentation with microorganisms such as Escherichia coli . Another control point in the mRNA binding step in the translation initiation is at the regulation by mammalian target of rapamycin .Molecular Structure Analysis
The molecular formula of Thr-Leu is C10H20N2O4 . Its average mass is 232.277 Da and its monoisotopic mass is 232.142303 Da .Chemical Reactions Analysis
Peptide and protein selective modification at tyrosine residues has become an exploding field of research . A wide variety of substrates, ranging from tripeptides to proteins, have been successfully cleaved at Tyr and Trp sites in electrochemical cells with low to moderate yield .Physical And Chemical Properties Analysis
The density of Thr-Leu is 1.2±0.1 g/cm3 . Its boiling point is 471.6±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes en la ciencia de los alimentos
Thr-Leu se ha identificado como un péptido antioxidante, un área de gran interés en la ciencia de los alimentos. La capacidad de estos péptidos para eliminar radicales libres y proteger contra el estrés oxidativo los convierte en valiosos para mejorar las cualidades nutricionales y de conservación de los productos alimenticios. La incorporación de Thr-Leu en alimentos funcionales puede ayudar a prolongar la vida útil y mantener la calidad de los alimentos al prevenir el deterioro relacionado con la oxidación .
Potencial terapéutico en productos farmacéuticos
En la industria farmacéutica, se exploran las propiedades antioxidantes de Thr-Leu por su potencial terapéutico. La investigación sugiere que los péptidos antioxidantes pueden desempeñar un papel en la prevención y el tratamiento de enfermedades asociadas al estrés oxidativo, como las enfermedades cardiovasculares, la diabetes y los trastornos neurodegenerativos. Thr-Leu podría ser un candidato para el desarrollo de nuevos medicamentos o suplementos que mitiguen el daño oxidativo en las células .
Anti-envejecimiento y cuidado de la piel en cosméticos
La industria cosmética se beneficia de la actividad antioxidante de péptidos como Thr-Leu en el desarrollo de productos para el cuidado de la piel antienvejecimiento. Al reducir el estrés oxidativo, estos péptidos pueden ayudar a prevenir el envejecimiento de la piel, promover la síntesis de colágeno y mejorar la elasticidad de la piel. Las formulaciones que contienen Thr-Leu se pueden utilizar en cremas, sueros y mascarillas para reducir las arrugas y las líneas finas .
Modificación selectiva de proteínas y péptidos
Thr-Leu se puede utilizar en la modificación selectiva de proteínas y péptidos, particularmente en residuos de tirosina. Esto es crucial para comprender la función e interacciones de las proteínas, así como para el desarrollo de péptidos bioactivos con mayor estabilidad y actividad. La modificación de péptidos como Thr-Leu puede conducir a la creación de compuestos novedosos con funciones biológicas específicas .
Desarrollo de biomateriales
Las propiedades estructurales de Thr-Leu lo hacen adecuado para el desarrollo de biomateriales. Su incorporación a polímeros e hidrogeles puede mejorar la biocompatibilidad y la funcionalidad. Estos materiales se pueden utilizar en ingeniería de tejidos, sistemas de administración de fármacos y como andamios para el crecimiento celular .
Fabricación y conservación de alimentos
El papel de Thr-Leu en la fabricación de alimentos se extiende más allá de su capacidad antioxidante. Se puede utilizar para mejorar el sabor, la textura y el valor nutricional de los productos alimenticios. Además, sus propiedades antimicrobianas se pueden aprovechar para prevenir el crecimiento microbiano, mejorando así la seguridad alimentaria y extendiendo la vida útil de los productos perecederos .
Tecnologías de cribado de alto rendimiento
El dipéptido también es relevante en el contexto de las tecnologías de cribado de alto rendimiento para identificar nuevos péptidos antioxidantes. Thr-Leu puede servir como compuesto modelo en el desarrollo de ensayos y métodos de cribado que facilitan el descubrimiento de péptidos con propiedades deseables para diversas aplicaciones .
Extensión de derivados de pseudoprolil
Thr-Leu es significativo en la extensión de derivados de pseudoprolil, que se utilizan en la síntesis de péptidos para mejorar el rendimiento y la calidad del producto final. El uso de Thr-Leu en este contexto puede conducir a protocolos de síntesis más eficientes y la creación de péptidos con mejores propiedades farmacocinéticas .
Mecanismo De Acción
Target of Action
H-Thr-Leu-OH, also known as Thr-Leu, is a dipeptide that is a part of larger peptide structuresIt’s worth noting that peptides, in general, can interact with a variety of cellular targets, including receptors and enzymes, which can influence numerous biological processes .
Mode of Action
Peptides like thr-leu typically interact with their targets through binding at the active site, which can lead to a change in the target’s conformation and function . This interaction can trigger a cascade of biochemical reactions within the cell, leading to various physiological effects.
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their sequence and the target they interact with . For instance, some peptides can influence the signaling pathways of cells, affecting processes like cell growth, differentiation, and metabolism .
Pharmacokinetics
A study on a similar peptide showed a relatively rapid elimination from the blood compartment with a biological half-life of 110 hours . The peptide was mainly concentrated in organs such as the liver, spleen, and kidneys, which are rich in reticuloendothelial cells .
Result of Action
Peptides can have a wide range of effects on cells, from influencing cell signaling and metabolism to affecting cell growth and differentiation .
Action Environment
The action, efficacy, and stability of Thr-Leu can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of peptides . Additionally, the presence of other molecules can influence the interaction of Thr-Leu with its targets .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Thr-Leu plays a crucial role in biochemical reactions, particularly in protein synthesis and degradation. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that Thr-Leu interacts with is threonine dehydratase, which catalyzes the deamination of threonine to produce α-ketobutyrate and ammonia . This interaction is essential for the biosynthesis of isoleucine. Additionally, Thr-Leu can interact with leucine aminopeptidase, an enzyme that hydrolyzes leucine-containing peptides . These interactions highlight the importance of Thr-Leu in amino acid metabolism and protein turnover.
Cellular Effects
Thr-Leu influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, Thr-Leu has been shown to modulate the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation . By affecting mTOR signaling, Thr-Leu can influence protein synthesis, autophagy, and other cellular functions. Furthermore, Thr-Leu can impact gene expression by acting as a substrate for enzymes involved in epigenetic modifications, such as histone acetyltransferases . These effects underscore the significance of Thr-Leu in regulating cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Thr-Leu involves its interactions with various biomolecules at the molecular level. Thr-Leu can bind to specific receptors or transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, Thr-Leu can act as an allosteric regulator of enzymes, modulating their activity. For example, Thr-Leu can inhibit the activity of threonine dehydratase at high concentrations, preventing excessive production of α-ketobutyrate . Additionally, Thr-Leu can influence gene expression by serving as a substrate for enzymes that modify chromatin structure, thereby affecting transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thr-Leu can change over time due to its stability and degradation. Thr-Leu is relatively stable under physiological conditions, but it can be degraded by proteases and peptidases over time . Long-term studies have shown that Thr-Leu can have sustained effects on cellular function, particularly in terms of protein synthesis and metabolic regulation . The degradation of Thr-Leu can lead to a decrease in its efficacy, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of Thr-Leu can vary with different dosages in animal models. At low doses, Thr-Leu can enhance protein synthesis and promote cell growth . At high doses, Thr-Leu can exhibit toxic effects, such as inhibiting threonine dehydratase activity and disrupting amino acid metabolism . Threshold effects have been observed, where a certain concentration of Thr-Leu is required to elicit a biological response . These findings emphasize the need for careful dosage optimization in therapeutic applications of Thr-Leu.
Metabolic Pathways
Thr-Leu is involved in several metabolic pathways, including amino acid metabolism and protein turnover. It serves as a substrate for enzymes such as threonine dehydratase and leucine aminopeptidase, which are involved in the catabolism of threonine and leucine, respectively . Thr-Leu can also influence metabolic flux by modulating the activity of key enzymes in these pathways . For instance, the inhibition of threonine dehydratase by Thr-Leu can affect the biosynthesis of isoleucine, highlighting its role in regulating amino acid metabolism .
Transport and Distribution
The transport and distribution of Thr-Leu within cells and tissues are mediated by specific transporters and binding proteins. Thr-Leu can be transported across the cell membrane by amino acid transporters, such as the system L transporter . Once inside the cell, Thr-Leu can be distributed to various cellular compartments, including the cytoplasm and mitochondria . The localization of Thr-Leu can influence its activity and function, as it can interact with different biomolecules in these compartments .
Subcellular Localization
The subcellular localization of Thr-Leu is critical for its activity and function. Thr-Leu can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, Thr-Leu can be acetylated by histone acetyltransferases, directing it to the nucleus where it can influence gene expression . Additionally, Thr-Leu can be localized to the mitochondria, where it can participate in metabolic processes . These localization patterns highlight the versatility of Thr-Leu in regulating cellular functions.
Propiedades
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(11)6(3)13/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBCIBCLXBKYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403105 | |
| Record name | Thr-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50299-12-2 | |
| Record name | Thr-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
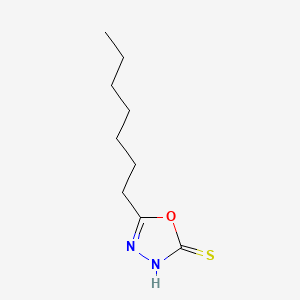

![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)
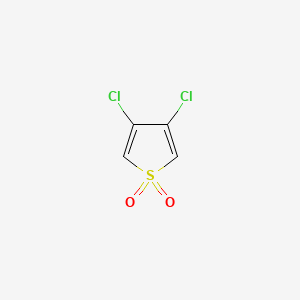

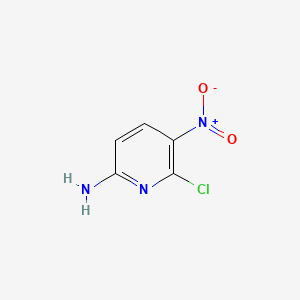
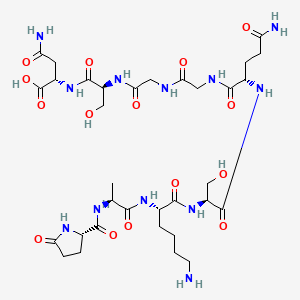

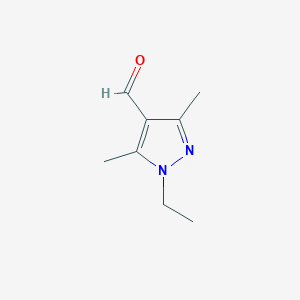
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
